molecular formula C15H20N2O5 B1673696 (4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide CAS No. 183298-68-2

(4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide

Cat. No. B1673696
M. Wt: 308.33 g/mol
InChI Key: DGGKRIGJIQRXQD-LLVKDONJSA-N
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Description

L-161240 is a biochemical.

Scientific Research Applications

Synthesis and Characterization

(4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide, as part of the oxazole family, is involved in various synthetic processes. For instance, Talupur et al. (2021) described the synthesis and characterization of similar compounds, emphasizing the importance of these processes in understanding their potential applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Evaluation

Compounds similar to (4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide have been evaluated for their antimicrobial properties. For example, the study by Bektaş et al. (2007) on triazole derivatives, a related chemical class, highlights the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Application in Cancer Research

Research on oxazole derivatives has shown their potential in cancer treatment. Kumar et al. (2009) synthesized functionalized amino acid derivatives, including oxazoles, and evaluated them for cytotoxicity against human cancer cell lines, demonstrating their potential as anticancer agents (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Chemical Synthesis and Structural Analysis

Oxazoles, including compounds similar to (4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide, are often used in chemical synthesis and structural analysis. For instance, Prabhuswamy et al. (2016) synthesized a related compound and conducted crystal structure analysis, highlighting the significance of these compounds in understanding molecular interactions and structures (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

properties

IUPAC Name

(4R)-2-(3,4-dimethoxy-5-propylphenyl)-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-4-5-9-6-10(7-12(20-2)13(9)21-3)15-16-11(8-22-15)14(18)17-19/h6-7,11,19H,4-5,8H2,1-3H3,(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGKRIGJIQRXQD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=O)NO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C(=CC(=C1)C2=N[C@H](CO2)C(=O)NO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide
Reactant of Route 2
(4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide
Reactant of Route 3
(4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide
Reactant of Route 4
Reactant of Route 4
(4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide
Reactant of Route 5
(4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide
Reactant of Route 6
Reactant of Route 6
(4r)-2-(3,4-Dimethoxy-5-Propylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide

Citations

For This Compound
2
Citations
SK Pal, S Kumar - International Journal of Biological Macromolecules, 2022 - Elsevier
Microbial infections are becoming resistant to traditional antibiotics. As novel resistance mechanisms are developed and disseminated across the world, our ability to treat the most …
Number of citations: 3 www.sciencedirect.com
D Schomburg, I Schomburg - Class 3.4–6 Hydrolases, Lyases, Isomerases …, 2013 - Springer
Nomenclature EC number 3.5.1.108 Systematic name UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetylglucosamine amidohydrolase Recommended name UDP-3-O-acyl-N-…
Number of citations: 1 link.springer.com

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